Mcl1-IN-4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

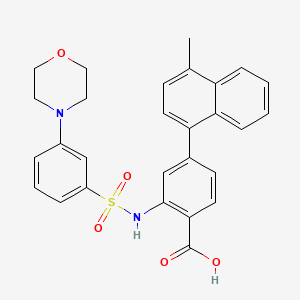

C28H26N2O5S |

|---|---|

Molecular Weight |

502.6 g/mol |

IUPAC Name |

4-(4-methylnaphthalen-1-yl)-2-[(3-morpholin-4-ylphenyl)sulfonylamino]benzoic acid |

InChI |

InChI=1S/C28H26N2O5S/c1-19-9-11-24(25-8-3-2-7-23(19)25)20-10-12-26(28(31)32)27(17-20)29-36(33,34)22-6-4-5-21(18-22)30-13-15-35-16-14-30/h2-12,17-18,29H,13-16H2,1H3,(H,31,32) |

InChI Key |

QFWAEPBEJCIANQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C2=CC=CC=C12)C3=CC(=C(C=C3)C(=O)O)NS(=O)(=O)C4=CC=CC(=C4)N5CCOCC5 |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Mechanism of Action of Mcl-1 Inhibitors in Apoptosis

Disclaimer: Publicly available scientific literature and databases lack specific quantitative data and detailed experimental results for a compound designated "Mcl1-IN-4". To fulfill the structural and content requirements of this technical guide, the potent and well-characterized selective Mcl-1 inhibitor, AZD5991 , will be used as a representative example. The principles, assays, and mechanisms described are archetypal for this class of BH3 mimetic compounds.

Introduction: Mcl-1 as a Therapeutic Target in Oncology

Myeloid cell leukemia-1 (Mcl-1) is a pivotal anti-apoptotic protein belonging to the B-cell lymphoma 2 (Bcl-2) family. These proteins are critical regulators of the intrinsic, or mitochondrial, pathway of apoptosis. Mcl-1 promotes cell survival by binding to and sequestering pro-apoptotic effector proteins, primarily Bak and to some extent Bax, preventing them from oligomerizing and inducing mitochondrial outer membrane permeabilization (MOMP).[1][2] The overexpression of Mcl-1 is a common feature in a wide array of human cancers, including multiple myeloma (MM) and acute myeloid leukemia (AML), where it contributes to tumor progression and resistance to conventional therapies.[2][3] Consequently, the development of small molecule inhibitors that specifically target the BH3-binding groove of Mcl-1 represents a promising therapeutic strategy to restore the natural process of apoptosis in cancer cells. AZD5991 is a rationally designed, macrocyclic small molecule that binds to Mcl-1 with high affinity and selectivity, serving as a potent inducer of apoptosis in Mcl-1-dependent cancers.[2]

Core Mechanism of Action: Restoring the Apoptotic Cascade

As a BH3 mimetic, AZD5991's mechanism of action is centered on disrupting the protein-protein interaction between Mcl-1 and its pro-apoptotic binding partners.[4]

-

Selective Binding: AZD5991 is designed to fit into the hydrophobic BH3-binding groove on the surface of the Mcl-1 protein. It does so with sub-nanomolar affinity and exhibits high selectivity (>5000-fold) over other anti-apoptotic Bcl-2 family members like Bcl-2 and Bcl-xL.[4][5]

-

Displacement of Pro-Apoptotic Proteins: Upon binding, AZD5991 competitively displaces pro-apoptotic proteins, particularly the effector protein Bak, which is normally sequestered and inactivated by Mcl-1.[2][6]

-

Activation of Bak and MOMP: The newly liberated Bak is free to oligomerize on the outer mitochondrial membrane. This process leads to the formation of pores, resulting in Mitochondrial Outer Membrane Permeabilization (MOMP).

-

Cytochrome c Release and Caspase Activation: MOMP allows for the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol.

-

Apoptosome Formation and Execution of Apoptosis: In the cytosol, cytochrome c binds to Apaf-1, triggering the formation of the apoptosome. This complex then activates the initiator caspase-9, which in turn activates the executioner caspases, primarily caspase-3 and caspase-7. These executioner caspases orchestrate the systematic dismantling of the cell, leading to apoptotic cell death.[2] Preclinical studies confirm that AZD5991 induces rapid, Bak-dependent apoptosis.[2]

Quantitative Data: Biochemical and Cellular Activity of AZD5991

The potency and selectivity of AZD5991 have been quantified through various biochemical and cell-based assays.

Table 1: Biochemical Binding Affinity and Potency

| Assay Type | Target | Parameter | Value (nM) | Selectivity vs. Bcl-2 | Selectivity vs. Bcl-xL | Reference(s) |

| TR-FRET | Human Mcl-1 | Kᵢ | 0.20 | >34,000x | >90,000x | [5][7] |

| TR-FRET | Human Mcl-1 | IC₅₀ | 0.72 | >27,000x | >50,000x | [5][7] |

| SPR | Human Mcl-1 | Kd | 0.17 | - | - | [7] |

| TR-FRET | Human Bcl-2 | Kᵢ | 6,800 | - | - | [5] |

| TR-FRET | Human Bcl-xL | Kᵢ | 18,000 | - | - | [5] |

TR-FRET: Time-Resolved Fluorescence Resonance Energy Transfer; SPR: Surface Plasmon Resonance; Kᵢ: Inhibition Constant; IC₅₀: Half-maximal Inhibitory Concentration; Kd: Dissociation Constant.

Table 2: Cellular Apoptosis and Anti-proliferative Activity

| Cell Line | Cancer Type | Parameter | Value (nM) | Reference(s) |

| MOLP-8 | Multiple Myeloma | Caspase EC₅₀ (6h) | 33 | [8] |

| MV4-11 | AML | Caspase EC₅₀ (6h) | 24 | [8] |

| NCI-H23 | NSCLC | EC₅₀ | 190 | [7] |

| MOLP-8 | Multiple Myeloma | GI₅₀ | <100 | [9] |

| Primary MM Cells | Multiple Myeloma | Annexin V EC₅₀ (24h) | <100 (in 71% of samples) | [8] |

AML: Acute Myeloid Leukemia; NSCLC: Non-Small Cell Lung Cancer; EC₅₀: Half-maximal Effective Concentration; GI₅₀: Half-maximal Growth Inhibition.

Key Experimental Methodologies

Characterization of Mcl-1 inhibitors like AZD5991 involves a suite of biochemical and cellular assays to determine binding affinity, mechanism of action, and cellular potency.

Mcl-1 Time-Resolved FRET (TR-FRET) Binding Assay

This biochemical assay is used to quantify the binding affinity of an inhibitor to Mcl-1 by measuring the disruption of a known protein-peptide interaction.

-

Principle: A terbium (Tb)-labeled anti-His-tag antibody (donor) binds to His-tagged Mcl-1 protein. A fluorescently-labeled (e.g., FITC) peptide derived from a BH3-only protein (e.g., Noxa) binds to the Mcl-1's BH3 groove. When in close proximity (<10 nm), excitation of the Tb donor results in energy transfer to the acceptor, which then emits light at a specific wavelength. A competitive inhibitor like AZD5991 will displace the labeled peptide, disrupting FRET and causing a decrease in the signal.[10][11]

-

Protocol Outline:

-

Reagent Preparation: Dilute recombinant His-tagged Mcl-1, fluorescently-labeled BH3 peptide, and Tb-labeled anti-His antibody in an appropriate assay buffer (e.g., 3x MCL TR-FRET Assay Buffer diluted to 1x).[2]

-

Inhibitor Dispensing: Prepare a serial dilution of the test compound (e.g., AZD5991) in DMSO and dispense into a low-volume 384-well plate.

-

Reaction Assembly: Add the Mcl-1 protein, labeled peptide, and antibody mixture to the wells containing the inhibitor. Include positive controls (no inhibitor) and negative controls (no Mcl-1 protein).

-

Incubation: Incubate the plate at room temperature for a set period (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium.[2][10]

-

Signal Detection: Read the plate on a TR-FRET-capable microplate reader, measuring emissions at both the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) wavelengths.

-

Data Analysis: Calculate the TR-FRET ratio (acceptor/donor emission). Plot the ratio against the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC₅₀. The Kᵢ can be calculated from the IC₅₀ using the Cheng-Prusoff equation.

-

Caspase-Glo® 3/7 Apoptosis Assay

This cell-based assay quantifies apoptosis by measuring the activity of the primary executioner caspases.

-

Principle: The assay reagent contains a proluminescent caspase-3/7 substrate (containing the DEVD tetrapeptide sequence) and a thermostable luciferase in a buffer optimized for cell lysis.[1] When added to cells, the reagent lyses the cells, and active caspase-3/7 cleaves the substrate, releasing aminoluciferin, which is consumed by luciferase to generate a stable luminescent signal proportional to caspase activity.[7]

-

Protocol Outline:

-

Cell Seeding: Seed cancer cells (e.g., MOLP-8) in a white-walled 96-well plate at a predetermined density and allow them to adhere or stabilize overnight.

-

Compound Treatment: Treat cells with a serial dilution of the Mcl-1 inhibitor for a specified time (e.g., 6 hours).[8]

-

Reagent Addition: Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature. Add a volume of reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).[5]

-

Incubation: Mix the plate on a shaker for 30-60 seconds and then incubate at room temperature for 1-3 hours to allow for cell lysis and signal generation.[7]

-

Signal Detection: Measure luminescence using a plate-reading luminometer.

-

Data Analysis: Normalize the data to untreated controls and plot against inhibitor concentration to determine the EC₅₀ for caspase activation.

-

Annexin V / Propidium Iodide (PI) Staining for Flow Cytometry

This assay distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells.

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and will bind to these exposed PS residues. Propidium Iodide (PI) is a fluorescent DNA intercalator that is excluded by cells with intact membranes. Thus, early apoptotic cells are Annexin V positive and PI negative, while late apoptotic or necrotic cells are positive for both stains.[8][9]

-

Protocol Outline:

-

Cell Culture and Treatment: Culture cells (e.g., 1-5 x 10⁵ cells) and treat with the Mcl-1 inhibitor for a defined period (e.g., 24 hours).[8]

-

Cell Harvesting: Collect both adherent and suspension cells by centrifugation.

-

Washing: Wash the cells with cold 1X PBS.[9]

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer.[9]

-

Staining: Add fluorochrome-conjugated Annexin V and PI to the cell suspension.

-

Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[9]

-

Analysis: Add additional 1X Binding Buffer and analyze the samples immediately by flow cytometry, exciting the fluorophores with the appropriate lasers and recording emissions to quantify the different cell populations (Live, Early Apoptotic, Late Apoptotic/Necrotic).[8][9]

-

In Vivo Efficacy in Xenograft Models

To assess anti-tumor activity in a biological system, Mcl-1 inhibitors are tested in immunodeficient mice bearing human cancer xenografts.

-

Principle: Human cancer cells (e.g., MOLP-8 multiple myeloma cells) are implanted subcutaneously into immunodeficient mice. Once tumors are established, mice are treated with the inhibitor, and tumor volume is monitored over time to assess efficacy.[6][12]

-

Protocol Outline:

-

Cell Implantation: Harvest cancer cells during their exponential growth phase and inject a specific number of cells (e.g., 0.5-2 million) suspended in a solution like HBSS (sometimes mixed 1:1 with Matrigel) into the flank of immunodeficient mice (e.g., NMRI nu/nu).[13][14]

-

Tumor Growth: Allow tumors to grow to a predetermined average volume (e.g., 150 mm³).[13]

-

Randomization and Dosing: Randomize mice into vehicle control and treatment groups. Administer the Mcl-1 inhibitor (e.g., AZD5991) via a clinically relevant route, such as intravenous (i.v.) injection, at various doses (e.g., 10, 30, 60 mg/kg).[15]

-

Monitoring: Measure tumor volume with calipers twice weekly and monitor animal weight and overall health three times weekly.[12]

-

Endpoint Analysis: The study may conclude when tumors in the control group reach a maximum size, or after a set period. Efficacy is reported as Tumor Growth Inhibition (TGI) or Tumor Regression (TR).[15] Pharmacodynamic markers, such as cleaved caspase-3 in tumor lysates, can also be analyzed to confirm on-target activity.[15]

-

Conclusion

The mechanism of action of selective Mcl-1 inhibitors like AZD5991 is centered on the direct, high-affinity binding to Mcl-1, which liberates pro-apoptotic Bak to initiate the mitochondrial cascade of apoptosis. This targeted disruption of a key cancer survival pathway has been robustly quantified in a suite of biochemical and cellular assays and has demonstrated potent anti-tumor efficacy in preclinical in vivo models. The methodologies described herein represent the standard workflow for characterizing this important class of targeted anti-cancer agents.

References

- 1. Caspase-Glo® 3/7 Assay Protocol [promega.com]

- 2. resources.amsbio.com [resources.amsbio.com]

- 3. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. promega.com [promega.com]

- 6. Subcutaneous Tumor Models | Kyinno Bio [kyinno.com]

- 7. ulab360.com [ulab360.com]

- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. reactionbiology.com [reactionbiology.com]

- 13. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models [bio-protocol.org]

- 14. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]

- 15. Caspase-3/7 Assay: A Luminescence-Based Assay to Quantify Apoptosis by Measuring Caspase-3/7 Activities in Frog Skin Explants [jove.com]

The Role of Mcl-1 Inhibition in Overcoming Drug Resistance: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Myeloid cell leukemia-1 (Mcl-1), a key anti-apoptotic protein of the B-cell lymphoma 2 (Bcl-2) family, has emerged as a critical factor in tumor survival and resistance to a wide range of cancer therapies.[1][2] Its overexpression is associated with poor prognosis and treatment failure in various hematological and solid tumors.[3][4] This technical guide provides an in-depth overview of the role of Mcl-1 inhibitors in overcoming drug resistance, with a focus on the well-characterized inhibitor S63845 as a case study, due to the lack of specific public information on "Mcl1-IN-4".

Mechanism of Action: Mcl-1 and its Inhibition

Mcl-1 is a pro-survival protein that sequesters pro-apoptotic proteins, such as Bak and Bim, preventing them from initiating the intrinsic apoptotic pathway.[2][5][6] Unlike other Bcl-2 family members, Mcl-1 has a very short half-life and its expression is tightly regulated by various signaling pathways, making it a rapid sensor of cellular stress.[1][7]

Mcl-1 inhibitors are BH3 mimetics, small molecules designed to mimic the BH3 domain of pro-apoptotic proteins.[2] These inhibitors bind with high affinity to the hydrophobic groove of Mcl-1, displacing the pro-apoptotic proteins that are normally sequestered. This leads to the activation of Bak and Bax, mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation, ultimately resulting in apoptosis.[1][5]

Overcoming Drug Resistance with Mcl-1 Inhibition

The overexpression of Mcl-1 is a common mechanism of both intrinsic and acquired resistance to a wide array of anti-cancer agents, including conventional chemotherapies and targeted therapies like Bcl-2 inhibitors (e.g., venetoclax).[2][8] By directly targeting Mcl-1, its inhibitors can re-sensitize resistant cancer cells to these therapies.

Key Scenarios of Overcoming Drug Resistance:

-

Resistance to Bcl-2 Inhibitors: Cancer cells can develop resistance to venetoclax by upregulating Mcl-1. Co-treatment with an Mcl-1 inhibitor can restore sensitivity to venetoclax in these resistant cells.

-

Resistance to Chemotherapy: Mcl-1 is often upregulated in response to DNA damage induced by chemotherapy, contributing to cell survival. Combining Mcl-1 inhibitors with chemotherapeutic agents can prevent this survival response and enhance treatment efficacy.[9]

-

Resistance to Targeted Therapies: Upregulation of Mcl-1 has been implicated in resistance to various targeted therapies that induce cellular stress. Mcl-1 inhibition can be a valuable strategy to overcome this resistance mechanism.

Quantitative Data for the Mcl-1 Inhibitor S63845

The following tables summarize the in vitro and in vivo efficacy of the Mcl-1 inhibitor S63845 in various cancer models.

Table 1: In Vitro Efficacy of S63845 in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| H929 | Multiple Myeloma | ~10 | [4] |

| A427 | Lung Cancer | ~20 | [4] |

| K562 (insensitive) | Chronic Myeloid Leukemia | >50,000 | [4] |

| Eμ-Myc Lymphoma | Lymphoma | Varies (sensitive lines) | [10] |

Table 2: In Vivo Efficacy of S63845 in Xenograft Models

| Xenograft Model | Cancer Type | Treatment | Outcome | Reference |

| A427 | Lung Cancer | S63845 monotherapy | Tumor regression | [4] |

| Humanized Mcl-1 mice | N/A | S63845 | Increased sensitivity | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the efficacy of Mcl-1 inhibitors.

Cell Viability Assay (e.g., CellTiter-Glo®)

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a serial dilution of the Mcl-1 inhibitor (e.g., S63845) for 24-72 hours.

-

Lysis and Luminescence Measurement: Add CellTiter-Glo® reagent to each well, incubate for 10 minutes to lyse the cells and stabilize the luminescent signal.

-

Data Analysis: Measure the luminescence using a plate reader. The signal is proportional to the amount of ATP, which is indicative of the number of viable cells. Calculate IC50 values using non-linear regression analysis.

Apoptosis Assay (Annexin V and Propidium Iodide Staining)

-

Cell Treatment: Treat cells with the Mcl-1 inhibitor at the desired concentration and time point.

-

Cell Harvesting: Harvest the cells and wash them with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).

-

Flow Cytometry: Incubate the cells in the dark for 15 minutes and analyze by flow cytometry. Annexin V positive cells are undergoing apoptosis, while PI positive cells are necrotic or late apoptotic.

Western Blotting for Mcl-1 and Related Proteins

-

Protein Extraction: Lyse the treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk and incubate with primary antibodies against Mcl-1, Bak, Bim, and a loading control (e.g., β-actin).

-

Detection: Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.

In Vivo Xenograft Studies

-

Animal Model: Use immunodeficient mice (e.g., NOD/SCID) and inject cancer cells subcutaneously to establish tumors.

-

Drug Administration: Once the tumors reach a certain size, randomize the mice into treatment and control groups. Administer the Mcl-1 inhibitor via the appropriate route (e.g., intravenous, oral).

-

Tumor Measurement: Measure the tumor volume regularly using calipers.

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, Western blotting).

Visualizations: Signaling Pathways and Workflows

Mcl-1 Regulatory Signaling Pathways

Caption: Key signaling pathways regulating Mcl-1 expression and stability.

Mechanism of Mcl-1 Inhibitor Action

Caption: Mcl-1 inhibitors block Mcl-1, releasing pro-apoptotic proteins to trigger apoptosis.

Experimental Workflow for Evaluating Mcl-1 Inhibitors

Caption: A typical workflow for the preclinical evaluation of Mcl-1 inhibitors.

Conclusion

Targeting Mcl-1 is a promising strategy to overcome drug resistance in a variety of cancers. Mcl-1 inhibitors, such as S63845, have demonstrated potent anti-tumor activity both as single agents and in combination with other therapies. The continued development and clinical investigation of Mcl-1 inhibitors hold the potential to improve outcomes for patients with resistant and refractory malignancies. This guide provides a foundational understanding for researchers and drug development professionals working in this exciting area of oncology.

References

- 1. Decoding the mechanism behind MCL-1 inhibitors: A pathway to understanding MCL-1 protein stability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting MCL-1 protein to treat cancer: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 3. probiologists.com [probiologists.com]

- 4. Discovery of Macrocyclic Myeloid Cell Leukemia 1 (Mcl-1) Inhibitors that Demonstrate Potent Cellular Efficacy and In Vivo Activity in a Mouse Solid Tumor Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Apoptotic Regulation by MCL-1 through Heterodimerization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Myeloid cell leukemia 1 (MCL-1), an unexpected modulator of protein kinase signaling during invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Overexpression of Mcl-1 Confers Multidrug Resistance, Whereas Topoisomerase IIβ Downregulation Introduces Mitoxantrone-Specific Drug Resistance in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. oncotarget.com [oncotarget.com]

- 10. biorxiv.org [biorxiv.org]

Mcl-1 as a Therapeutic Target in Hematological Malignancies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Myeloid cell leukemia-1 (Mcl-1), a key anti-apoptotic protein of the B-cell lymphoma 2 (Bcl-2) family, has emerged as a critical survival factor for a multitude of hematological malignancies, including acute myeloid leukemia (AML), multiple myeloma (MM), and non-Hodgkin lymphoma (NHL). Its overexpression is frequently associated with an aggressive disease course, resistance to conventional therapies, and poor patient outcomes. This has positioned Mcl-1 as a prime therapeutic target for the development of novel anti-cancer agents. This technical guide provides an in-depth overview of the core biology of Mcl-1, its role in hematological malignancies, the development of Mcl-1 inhibitors, and the experimental methodologies crucial for their evaluation.

The Role of Mcl-1 in Apoptosis and Cancer

Mcl-1 is a central regulator of the intrinsic apoptotic pathway, primarily functioning to sequester the pro-apoptotic proteins BAK and BAX, thereby preventing their oligomerization and the subsequent permeabilization of the mitochondrial outer membrane.[1][2][3] This gatekeeping function is essential for normal cellular homeostasis, but in cancer, overexpression of Mcl-1 creates a significant barrier to programmed cell death, allowing malignant cells to survive and proliferate despite cellular stress and therapeutic interventions.[4][5]

The expression and stability of the Mcl-1 protein are tightly regulated by a complex network of signaling pathways, including the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways, which are often constitutively active in hematological malignancies.[5][6] This aberrant signaling contributes to the sustained high levels of Mcl-1 that promote cancer cell survival.

Mcl-1 as a Therapeutic Target in Hematological Malignancies

The dependency of various hematological cancer cells on Mcl-1 for survival makes it an attractive therapeutic target. Overexpression of Mcl-1 has been identified as a key resistance mechanism to various anti-cancer therapies, including conventional chemotherapy and targeted agents like the Bcl-2 inhibitor venetoclax.[4][5]

-

Acute Myeloid Leukemia (AML): Mcl-1 is a critical survival factor in AML, and its inhibition has shown promise in preclinical models, inducing apoptosis in leukemic cells.[1][4]

-

Multiple Myeloma (MM): A significant proportion of MM patients exhibit amplification of the Mcl-1 gene, and preclinical studies have demonstrated that Mcl-1 inhibition can induce apoptosis in myeloma cells.[4]

-

Non-Hodgkin Lymphoma (NHL): Mcl-1 is widely expressed in malignant B-cells, with higher levels often correlating with more aggressive disease.[4]

Therapeutic Strategies: Mcl-1 Inhibitors (BH3 Mimetics)

The development of small molecule inhibitors that mimic the action of pro-apoptotic BH3-only proteins (BH3 mimetics) has been a major breakthrough in targeting anti-apoptotic Bcl-2 family members. Several potent and selective Mcl-1 inhibitors are now in preclinical and clinical development. These agents bind with high affinity to the BH3-binding groove of Mcl-1, displacing pro-apoptotic proteins like BIM, BAK, and NOXA, thereby triggering the apoptotic cascade.[1][4]

Preclinical and Clinical Data of Selected Mcl-1 Inhibitors

The following table summarizes key quantitative data for some of the well-characterized Mcl-1 inhibitors.

| Inhibitor | Target | Binding Affinity (Ki or KD) | Cell Line Activity (IC50/EC50) | Hematological Malignancies with Preclinical Activity | Clinical Trial Status (as of late 2023) |

| S63845 (MIK665) | Mcl-1 | KD = 0.19 nM[4] | Potent activity in MM, AML, lymphoma, and leukemia cell lines[4] | MM, AML, NHL | Phase 1 trials (NCT02979366, NCT02992483) |

| AZD5991 | Mcl-1 | Ki = 200 pM[4] | IC50 = 0.72 nM in sensitive cell lines[4] | MM, AML | Phase 1 trial completed (NCT03218683) |

| AMG 176 | Mcl-1 | Ki = 0.06 nM[7] | Induces apoptosis in various hematologic malignancy cell lines[7] | MM, AML | Phase 1 trials (NCT02675452) |

| A-1210477 | Mcl-1 | Ki = 0.45 nM[8] | Induces apoptosis in primary CLL cells[8] | CLL | Preclinical |

Signaling Pathways and Mechanisms of Action

The Mcl-1 Signaling Pathway in Apoptosis Regulation

The following diagram illustrates the central role of Mcl-1 in the intrinsic apoptotic pathway.

Caption: Mcl-1 signaling in apoptosis.

Mechanism of Action of Mcl-1 Inhibitors

Mcl-1 inhibitors act by disrupting the interaction between Mcl-1 and pro-apoptotic proteins.

Caption: Action of Mcl-1 inhibitors.

Experimental Protocols

General Experimental Workflow for Evaluating Mcl-1 Inhibitors

The following diagram outlines a typical workflow for the preclinical evaluation of Mcl-1 inhibitors.

Caption: Workflow for Mcl-1 inhibitor evaluation.

Detailed Methodologies

5.2.1. Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed hematological malignancy cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Drug Treatment: After 24 hours, treat the cells with serial dilutions of the Mcl-1 inhibitor. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

5.2.2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

-

Cell Treatment: Treat cells with the Mcl-1 inhibitor at the desired concentrations for the indicated time points.

-

Cell Harvesting: Harvest the cells by centrifugation and wash them with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.

5.2.3. Western Blot Analysis

-

Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against Mcl-1, cleaved caspase-3, PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

5.2.4. Co-immunoprecipitation (Co-IP)

-

Cell Lysis: Lyse treated cells with a non-denaturing lysis buffer to preserve protein-protein interactions.

-

Immunoprecipitation: Incubate the cell lysates with an antibody against Mcl-1 or a relevant binding partner (e.g., BIM, BAK) overnight at 4°C with gentle rotation.

-

Immune Complex Capture: Add Protein A/G agarose beads to capture the antibody-protein complexes.

-

Washing: Wash the beads several times with lysis buffer to remove non-specific binding.

-

Elution: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against the interacting proteins to assess the disruption of protein complexes by the Mcl-1 inhibitor.

Mechanisms of Resistance and Future Directions

Resistance to Mcl-1 inhibitors can emerge through various mechanisms, including the upregulation of other anti-apoptotic proteins like Bcl-xL or the loss of pro-apoptotic effector proteins such as BAX.[9] Understanding these resistance pathways is crucial for developing effective combination therapies.

Future research will focus on:

-

Rational Combination Therapies: Combining Mcl-1 inhibitors with other targeted agents, such as Bcl-2 inhibitors (e.g., venetoclax), or conventional chemotherapy to overcome resistance and enhance efficacy.[1][10]

-

Biomarker Development: Identifying predictive biomarkers to select patients who are most likely to respond to Mcl-1 inhibition.

-

Next-Generation Inhibitors: Designing novel Mcl-1 inhibitors with improved pharmacological properties and reduced off-target toxicities.

Conclusion

Mcl-1 is a validated and highly promising therapeutic target in a range of hematological malignancies. The development of potent and selective Mcl-1 inhibitors has opened new avenues for the treatment of these cancers. A thorough understanding of the underlying biology of Mcl-1, coupled with rigorous preclinical evaluation using the methodologies outlined in this guide, will be essential for the successful clinical translation of these novel agents and for improving outcomes for patients with hematological cancers.

References

- 1. What are Mcl-1 inhibitors and how do they work? [synapse.patsnap.com]

- 2. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The application of BH3 mimetics in myeloid leukemias - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting MCL-1 in Hematologic Malignancies: Rationale and Progress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. amgenoncology.com [amgenoncology.com]

- 6. Myeloid cell leukemia 1 (MCL-1), an unexpected modulator of protein kinase signaling during invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mcl-1 Inhibition: Managing Malignancy in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Induction of apoptosis by MCL-1 inhibitors in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Lymphoma cells lacking pro-apoptotic BAX are highly resistant to BH3-mimetics targeting pro-survival MCL-1 but retain sensitivity to conventional DNA-damaging drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Combining BH3-mimetics to target both BCL-2 and MCL1 has potent activity in pre-clinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

Mcl1-IN-4: A Technical Guide to its Binding Affinity and Selectivity for Mcl-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of Mcl1-IN-4, a known inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1). Mcl-1 is a critical survival factor in various cancers, making it a compelling target for therapeutic intervention. This document summarizes the available quantitative data, outlines detailed experimental protocols for assessing binding affinity and cellular activity, and provides visual representations of key pathways and workflows to facilitate a deeper understanding of this compound's interaction with its target.

Quantitative Binding Affinity and Selectivity

To provide a framework for comparison, the following tables summarize the binding affinities and selectivity profiles of other notable Mcl-1 inhibitors. This contextual data is crucial for evaluating the potential of novel inhibitors like this compound.

Table 1: Binding Affinity of Selected Mcl-1 Inhibitors

| Compound | IC50 (μM) for Mcl-1 | Ki (nM) for Mcl-1 | Kd (nM) for Mcl-1 | Assay Method |

| This compound | 0.2 | Not Reported | Not Reported | Not Specified |

| UMI-77 | 0.31 | 490 | Not Reported | Fluorescence Polarization |

| A-1210477 | Not Reported | 0.45 | Not Reported | Not Specified |

| S63845 | Not Reported | < 1.2 | 0.19 | Not Specified |

| MIK665 (S64315) | 0.00181 | Not Reported | Not Reported | Not Specified |

Table 2: Selectivity Profile of Selected Mcl-1 Inhibitors (Ki in nM)

| Compound | Mcl-1 | Bcl-2 | Bcl-xL | Bcl-w |

| UMI-77 | 490 | >10,000 | >10,000 | Not Reported |

| A-1210477 | 0.45 | >10,000 | >10,000 | Not Reported |

| S63845 | < 1.2 | >10,000 | >10,000 | Not Reported |

| MIK665 (S64315) | Not Reported | >10,000 | >10,000 | Not Reported |

Experimental Protocols

To determine the binding affinity and selectivity of this compound, standardized biochemical and cellular assays are employed. The following protocols provide a detailed methodology for conducting such experiments.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay

This biochemical assay is a sensitive and robust method for quantifying the binding affinity of an inhibitor to its target protein.

Objective: To determine the IC50 value of this compound for the Mcl-1 protein.

Materials:

-

Recombinant human Mcl-1 protein

-

Biotinylated BIM BH3 peptide (or other suitable Mcl-1 binding peptide)

-

Europium-labeled streptavidin (donor fluorophore)

-

Allophycocyanin (APC)-labeled anti-His tag antibody (acceptor fluorophore, assuming His-tagged Mcl-1)

-

This compound (or other test compound)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 0.05% BSA)

-

384-well low-volume black plates

-

TR-FRET-compatible plate reader

Procedure:

-

Prepare a serial dilution of this compound in DMSO, and then dilute further in assay buffer to the desired final concentrations.

-

Add a fixed concentration of recombinant Mcl-1 protein to each well of the 384-well plate.

-

Add the serially diluted this compound or DMSO (vehicle control) to the wells containing Mcl-1 protein.

-

Incubate for 30 minutes at room temperature to allow for inhibitor binding.

-

Add a pre-mixed solution of biotinylated BIM BH3 peptide and Europium-labeled streptavidin to each well.

-

Add APC-labeled anti-His tag antibody to each well.

-

Incubate the plate for 60 minutes at room temperature, protected from light.

-

Measure the TR-FRET signal on a compatible plate reader, with excitation at 320 nm and emission at 620 nm (Europium) and 665 nm (APC).

-

Calculate the ratio of the acceptor signal (665 nm) to the donor signal (620 nm).

-

Plot the TR-FRET ratio against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Apoptosis Assay (Caspase-Glo 3/7 Assay)

This cell-based assay measures the induction of apoptosis by an Mcl-1 inhibitor in a relevant cancer cell line.

Objective: To assess the pro-apoptotic activity of this compound in Mcl-1-dependent cancer cells.

Materials:

-

Mcl-1-dependent cancer cell line (e.g., H929 multiple myeloma cells)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound (or other test compound)

-

Caspase-Glo 3/7 Assay System (Promega)

-

96-well white-walled, clear-bottom plates

-

Luminometer

Procedure:

-

Seed the Mcl-1-dependent cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Prepare a serial dilution of this compound in cell culture medium.

-

Treat the cells with the serially diluted this compound or vehicle control (DMSO) for a predetermined time course (e.g., 24, 48, or 72 hours).

-

Equilibrate the plate and the Caspase-Glo 3/7 reagent to room temperature.

-

Add Caspase-Glo 3/7 reagent to each well in a 1:1 volume ratio with the cell culture medium.

-

Mix the contents of the wells by gentle shaking for 30 seconds.

-

Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Measure the luminescence of each well using a luminometer.

-

Plot the luminescence signal against the logarithm of the this compound concentration to determine the EC50 for caspase activation.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows related to the study of Mcl-1 inhibitors.

References

Investigating Mcl-1 Amplification in Solid Tumors: A Technical Guide

Myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic member of the B-cell lymphoma 2 (Bcl-2) family, has emerged as a critical factor in the survival and therapeutic resistance of many cancers.[1] Its gene, MCL1, is among the most frequently amplified in human malignancies, leading to protein overexpression that helps cancer cells evade programmed cell death (apoptosis).[2][3] This guide provides an in-depth overview of Mcl-1's role in solid tumors, methodologies for detecting its amplification, and therapeutic strategies designed to target this key vulnerability.

Mcl-1 Amplification and Overexpression Across Solid Tumors

MCL1 gene amplification is a common event across a wide spectrum of solid tumors. This genetic alteration is often correlated with increased Mcl-1 mRNA and protein levels, which has significant clinical implications.[3] High expression levels are frequently associated with poor prognosis, higher tumor grade, and resistance to conventional chemotherapies and targeted agents.[4][5]

Below is a summary of Mcl-1 amplification or copy number gain frequencies observed in various solid tumors.

| Tumor Type | Frequency of Amplification / Copy Number Gain | Key Findings & Clinical Significance |

| Breast Cancer | Genomic gain or amplification in up to 72% of samples.[6] | High Mcl-1 levels are a notable feature.[6] Amplification is associated with resistance to therapies targeting other Bcl-2 family members like Bcl-2/Bcl-xL.[6] |

| Lung Cancer | Observed in up to 54% of cases, particularly non-small cell lung cancer (NSCLC).[5][7] | Mcl-1 amplification is a frequent event and is correlated with unfavorable overall survival.[3][7] It is considered a key therapeutic target in this malignancy.[7][8] |

| Esophageal Squamous Cell Carcinoma (ESCC) | High copy number gain (>5.0 copies/nucleus) found in ~29.4% of patients.[9] | In patients with lymph node metastasis, high Mcl-1 gain is associated with poorer disease-free and overall survival.[9] |

| Other Solid Tumors | Frequently amplified in various other cancers, including ovarian, colorectal, endometrial, and hepatocellular carcinomas.[10] | Overexpression is linked to tumor progression and resistance, making Mcl-1 a broadly relevant therapeutic target.[11][12] |

The Role of Mcl-1 in Signaling and Apoptosis

Mcl-1 is a central regulator of the intrinsic (or mitochondrial) pathway of apoptosis. Its primary function is to preserve mitochondrial integrity by binding to and sequestering the pro-apoptotic effector proteins BAK and BAX, preventing them from forming pores in the outer mitochondrial membrane.[1][2] This action blocks the release of cytochrome c and the subsequent activation of caspases, thereby inhibiting cell death.[13][14]

The expression and stability of the Mcl-1 protein are tightly controlled by a variety of signaling pathways that are often dysregulated in cancer.

-

Transcriptional Regulation: Key survival pathways, including the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways, can be activated by growth factors and cytokines to induce MCL1 gene transcription.[5][13]

-

Post-Translational Regulation: Mcl-1 is a short-lived protein, and its stability is governed by ubiquitination and proteasomal degradation.[13] For instance, the E3 ubiquitin ligase MULE targets Mcl-1 for degradation, while deubiquitinases like USP9X can stabilize it.[13]

References

- 1. Targeting MCL‐1 to Overcome Therapeutic Resistance and Improve Cancer Mortality - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Targeting MCL-1 protein to treat cancer: opportunities and challenges [frontiersin.org]

- 3. Targeting MCL-1 protein to treat cancer: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Myeloid cell leukemia 1 (MCL-1), an unexpected modulator of protein kinase signaling during invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MCL-1 is a clinically targetable vulnerability in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MCL-1 gains occur with high frequency in lung adenocarcinoma and can be targeted therapeutically - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. MCL1 MCL1 apoptosis regulator, BCL2 family member [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 9. The prognostic significance of MCL1 copy number gain in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. MCL1 Amplification - My Cancer Genome [mycancergenome.org]

- 11. researchgate.net [researchgate.net]

- 12. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Targeting Mcl-1 for the therapy of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Navigating the Preclinical Landscape of Mcl-1 Inhibition in Leukemia: A Technical Guide

Myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic member of the B-cell lymphoma 2 (Bcl-2) protein family, has emerged as a critical survival factor for various hematologic malignancies, including acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL).[1][2] Its overexpression is frequently associated with tumor progression and resistance to conventional chemotherapies and other targeted agents like the Bcl-2 inhibitor venetoclax.[3][4] Consequently, the development of small molecule inhibitors targeting Mcl-1 is a highly pursued therapeutic strategy. This guide delves into the core preclinical data, experimental protocols, and underlying signaling pathways associated with the early-stage research of Mcl-1 inhibitors in leukemia models.

Quantitative Data Summary

The preclinical assessment of Mcl-1 inhibitors involves rigorous in vitro and in vivo studies to determine their potency, selectivity, and efficacy. The following tables summarize representative quantitative data for several investigational Mcl-1 inhibitors in various leukemia models.

| Inhibitor | Cell Line | Leukemia Type | GI50 / IC50 (nM) | Reference |

| Compound A (e.g., S63845) | MV-4-11 | Acute Myeloid Leukemia | <100 | [5] |

| NALM-6 | B-cell Precursor Acute Lymphoblastic Leukemia | ~1000 (as single agent) | [2] | |

| MOLM-13 (Mcl-1-OE) | Acute Myeloid Leukemia | Synergistic with Venetoclax | [3] | |

| OCI-AML3 | Acute Myeloid Leukemia | Synergistic with Venetoclax | [3] | |

| Compound B (e.g., AZD5991) | OCI-AML3 | Acute Myeloid Leukemia | ~50 (no significant apoptosis alone at this dose) | [3] |

| MV-4-11 | Acute Myeloid Leukemia | Synergistic with Venetoclax | [3] | |

| Compound C (e.g., Compound 9) | NCI-H929 | Multiple Myeloma | 120 | [6] |

| MV-4-11 | Acute Myeloid Leukemia | Not specified | [6] |

Table 1: In Vitro Activity of Representative Mcl-1 Inhibitors in Leukemia Cell Lines. GI50 (50% growth inhibition) and IC50 (50% inhibitory concentration) values demonstrate the potency of Mcl-1 inhibitors against various leukemia cell lines. Mcl-1 overexpression (OE) can influence sensitivity.

| Inhibitor | Mouse Model | Leukemia Model | Dosing Regimen | Key Outcomes | Reference |

| Compound A (e.g., S63845) | Patient-Derived Xenograft (PDX) | Acute Myeloid Leukemia | Not specified | Extended survival in combination with venetoclax | [3] |

| Compound B (e.g., AZD5991) | PDX | Acute Myeloid Leukemia (Venetoclax-resistant) | Not specified | Extended survival in combination with venetoclax | [3] |

| Compound C (e.g., Compound 9) | Disseminated Xenograft (MV-4-11) | Acute Myeloid Leukemia | 75 mg/kg, IP, QDx21 | Dose-dependent reduction in tumor burden; near elimination of leukemia cells in blood, bone marrow, and spleen | [6] |

| Compound D (e.g., Compound 26) | Hematological Xenograft | Not specified | Not specified | Regressions as a single agent | [1] |

Table 2: In Vivo Efficacy of Representative Mcl-1 Inhibitors in Leukemia Mouse Models. These studies highlight the anti-tumor activity of Mcl-1 inhibitors in vivo, including their ability to reduce leukemia burden and improve survival, particularly in combination with other agents.

Key Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of preclinical findings. Below are protocols for key experiments commonly employed in the evaluation of Mcl-1 inhibitors.

Cell Viability and Apoptosis Assays

1. Cell Culture:

-

Leukemia cell lines (e.g., MV-4-11, MOLM-13, OCI-AML3, NALM-6) are cultured in RPMI-1640 medium supplemented with 10-20% fetal bovine serum (FBS), penicillin/streptomycin, and L-glutamine.[3]

-

Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Cell Viability Assay (e.g., CellTiter-Glo®):

-

Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well.

-

The Mcl-1 inhibitor is added at various concentrations (typically a serial dilution).

-

After a 48-96 hour incubation, a cell viability reagent (e.g., CellTiter-Glo®) is added, and luminescence is measured to determine the number of viable cells.

-

GI50 values are calculated using non-linear regression analysis.

3. Apoptosis Assay (Annexin V/Propidium Iodide Staining):

-

Cells are treated with the Mcl-1 inhibitor for a specified time (e.g., 24, 48 hours).

-

Cells are harvested, washed with cold PBS, and resuspended in Annexin V binding buffer.

-

Fluorescently labeled Annexin V and propidium iodide (PI) or 7-AAD are added to the cells.[7]

-

The percentage of apoptotic cells (Annexin V positive) is quantified by flow cytometry.[7]

Western Blotting and Immunoprecipitation

1. Western Blotting:

-

Treated cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentration is determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against Mcl-1, Bcl-2, Bcl-xL, Bim, Bak, Bax, and a loading control (e.g., β-actin or GAPDH).[8]

-

After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

2. Co-Immunoprecipitation (Co-IP):

-

Cell lysates are pre-cleared with protein A/G agarose beads.

-

The lysate is then incubated with an antibody against Mcl-1 or Bim overnight at 4°C.

-

Protein A/G beads are added to pull down the antibody-protein complexes.

-

The beads are washed, and the bound proteins are eluted and analyzed by Western blotting to detect interacting partners (e.g., probing for Bim after pulling down Mcl-1).

In Vivo Xenograft Models

1. Disseminated Leukemia Model:

-

Immunocompromised mice (e.g., NSG or NOD/SCID) are sublethally irradiated.[6]

-

Human leukemia cells (e.g., MV-4-11) are injected intravenously (i.v.) via the tail vein.

-

Treatment with the Mcl-1 inhibitor (e.g., intraperitoneal injection) begins once the disease is established.[6]

-

Leukemia burden is monitored by flow cytometry for human CD45+ cells in the peripheral blood, bone marrow, and spleen at the end of the study.[3]

2. Subcutaneous Xenograft Model:

-

Leukemia cells are mixed with Matrigel and injected subcutaneously into the flank of immunocompromised mice.

-

Once tumors are palpable, mice are randomized into treatment and vehicle control groups.

-

Tumor volume is measured regularly with calipers.

-

At the end of the study, tumors are excised for further analysis (e.g., immunohistochemistry).

Signaling Pathways and Experimental Workflows

The mechanism of action of Mcl-1 inhibitors is centered on the intrinsic apoptosis pathway. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow.

Caption: Mcl-1 sequesters pro-apoptotic proteins Bim and Bak, preventing apoptosis.

References

- 1. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | MCL-1 Inhibition Overcomes Anti-apoptotic Adaptation to Targeted Therapies in B-Cell Precursor Acute Lymphoblastic Leukemia [frontiersin.org]

- 3. Targeting MCL-1 dysregulates cell metabolism and leukemia-stroma interactions and re-sensitizes acute myeloid leukemia to BCL-2 inhibition | Haematologica [haematologica.org]

- 4. What are Mcl-1 inhibitors and how do they work? [synapse.patsnap.com]

- 5. Targeting MCL-1 protein to treat cancer: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Inhibition of the anti-apoptotic protein MCL-1 severely suppresses human hematopoiesis | Haematologica [haematologica.org]

- 8. Overexpression of Mcl-1 Confers Multidrug Resistance, Whereas Topoisomerase IIβ Downregulation Introduces Mitoxantrone-Specific Drug Resistance in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Dual Bcl-2/Mcl-1 Inhibitor, Mcl1-IN-4, and its Interaction with BH3-only Proteins

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Mcl1-IN-4, a dual inhibitor of the anti-apoptotic proteins Mcl-1 and Bcl-2. The document details the inhibitor's known biochemical properties, its mechanism of action in the context of the intrinsic apoptotic pathway, and its interaction with BH3-only proteins. Furthermore, it outlines key experimental protocols for the evaluation of such inhibitors and visualizes critical pathways and workflows to facilitate a deeper understanding of its scientific application.

Introduction to Mcl-1 and BH3-only Proteins in Apoptosis

Myeloid cell leukemia 1 (Mcl-1) is a critical pro-survival member of the B-cell lymphoma 2 (Bcl-2) family of proteins.[1] It plays a pivotal role in regulating the intrinsic pathway of apoptosis by sequestering pro-apoptotic BH3-only proteins and the effector proteins BAX and BAK, thereby preventing mitochondrial outer membrane permeabilization (MOMP) and subsequent cell death.[1] Overexpression of Mcl-1 is a common feature in various human cancers and is associated with tumor progression and resistance to conventional therapies.[2]

BH3-only proteins are a subgroup of the Bcl-2 family that act as sentinels for cellular stress and damage.[1] Upon activation, they bind to and neutralize anti-apoptotic proteins like Mcl-1 and Bcl-2, liberating BAX and BAK to initiate apoptosis.[1] The specificity of interaction between different BH3-only proteins and anti-apoptotic Bcl-2 family members is a key determinant of cellular fate.[1] Small molecule inhibitors that mimic the action of BH3-only proteins, known as BH3 mimetics, represent a promising therapeutic strategy for cancer.[2]

This compound: A Dual Inhibitor of Mcl-1 and Bcl-2

This compound, also known as Bcl-2/Mcl-1-IN-4, is a small molecule compound identified as a dual inhibitor of both Mcl-1 and Bcl-2.[3][4] Its dual-targeting nature allows it to simultaneously antagonize two key pro-survival proteins, potentially leading to a more robust induction of apoptosis in cancer cells dependent on either or both of these proteins for survival.

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C₂₈H₂₆N₂O₅S |

| Molecular Weight | 502.58 g/mol |

| CAS Number | 1580484-04-3 |

Biochemical Activity

This compound has been shown to bind to both Mcl-1 and Bcl-2 with sub-micromolar affinities. The inhibitory constants (Ki) are summarized in the table below.

| Target | Ki (μM) | Reference |

| Mcl-1 | 0.51 | [3] |

| Bcl-2 | 0.49 | [3] |

Cellular Activity

In cellular assays, this compound has been demonstrated to suppress the proliferation of cancer cells and effectively induce apoptosis in the human U937 cell line, a model system for lymphoma.[3][5]

Interaction with BH3-only Proteins

The anti-apoptotic function of Mcl-1 is mediated by its binding to the BH3 domain of pro-apoptotic proteins. Different BH3-only proteins exhibit varying affinities for Mcl-1. This compound acts as a BH3 mimetic, competing with BH3-only proteins for binding to the hydrophobic groove of Mcl-1 and Bcl-2. The table below summarizes the binding affinities of selected BH3-only proteins for Mcl-1.

| BH3-only Protein/Peptide | Binding Affinity (Ki or Kd) | Assay | Reference |

| Noxa | <1 nM - 1.2 nM | FPA, ITC | [2] |

| Bim | 1.1 nM | FPA | [2] |

| Puma | 1.4 nM | FPA | [2] |

| Bak | 3.0 nM | FPA | [2] |

| Bid | 5.3 nM | FPA | [2] |

| Bad | >10,000 nM | FPA | [2] |

Signaling Pathway and Experimental Workflow Visualizations

To visually represent the mechanism of action of this compound and a typical experimental workflow for its characterization, the following diagrams have been generated using the DOT language.

References

- 1. Mcl-1 | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]

- 2. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorbyt.com [biorbyt.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. U-937 cell | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Regulation of Mcl-1 Expression

Introduction

Myeloid cell leukemia-1 (Mcl-1) is a pivotal anti-apoptotic protein belonging to the B-cell lymphoma 2 (Bcl-2) family.[1][2] Initially identified as an early induction gene in differentiating myeloid leukemia cells, its primary role is to promote cell survival by sequestering pro-apoptotic proteins like BAK and BAX, thereby preventing mitochondrial outer membrane permeabilization (MOMP) and the subsequent activation of the apoptotic cascade.[1] Unlike other pro-survival Bcl-2 family members, Mcl-1 is a very labile protein, with its levels being tightly and rapidly controlled in response to a multitude of cellular signals.[3][4][5]

This rapid turnover allows Mcl-1 to function as a critical sensor for cell fate decisions.[1] Its overexpression is a common feature in a wide range of human cancers, including both hematological malignancies and solid tumors, where it contributes significantly to tumorigenesis, chemoresistance, and poor patient prognosis.[3][6][7][8] Consequently, Mcl-1 has emerged as a high-priority, albeit challenging, therapeutic target in oncology.[2][9][10][11]

Understanding the intricate molecular mechanisms that govern Mcl-1 expression is paramount for developing effective therapeutic strategies. This guide provides a comprehensive overview of the multi-layered regulation of Mcl-1, encompassing transcriptional, post-transcriptional, translational, and post-translational controls.

Transcriptional Regulation

The expression of the MCL1 gene is dynamically regulated by a diverse array of extracellular and intracellular stimuli, including cytokines, growth factors, and stress signals.[3][12] This regulation is primarily mediated by the activation of several key signaling pathways that converge on the MCL1 promoter to initiate transcription.

Key signaling pathways controlling Mcl-1 transcription include:

-

JAK/STAT Pathway: Cytokines such as Interleukin-3 (IL-3), IL-6, and Granulocyte-macrophage colony-stimulating factor (GM-CSF) activate Janus kinases (JAKs), which in turn phosphorylate and activate Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3 and STAT5.[7][12] Activated STATs then translocate to the nucleus and bind to the MCL1 promoter to drive its expression.[7]

-

PI3K/Akt Pathway: Growth factors like Epidermal Growth Factor (EGF) and cytokines activate the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway.[5][7][13] This pathway leads to the activation of transcription factors, including cAMP response element-binding protein (CREB), which has been shown to be part of a transcription factor complex that upregulates mcl-1 gene expression.[13]

-

MEK/ERK Pathway: The RAS/MAPK/ERK signaling cascade can also positively regulate Mcl-1 transcription.[7][12] For instance, ERK activation can stabilize Mcl-1 at the protein level and also contribute to its transcriptional upregulation in certain contexts.[14]

Stress signals such as hypoxia and endoplasmic reticulum (ER) stress can also induce Mcl-1 transcription, highlighting its role as a critical survival factor under adverse cellular conditions.[3][7]

Post-Transcriptional Regulation

After transcription, the levels of Mcl-1 mRNA are further controlled through several post-transcriptional mechanisms, ensuring another layer of rapid and precise regulation.

-

mRNA Stability: A defining characteristic of Mcl-1 regulation is the short half-life of its mRNA, which is typically around 2 to 3 hours.[3] This inherent instability allows for swift changes in Mcl-1 protein synthesis in response to transcriptional cues. The turnover rate is influenced by various RNA-binding proteins (RBPs) that can either stabilize or destabilize the transcript.[1]

-

MicroRNA (miRNA) Regulation: Mcl-1 expression is significantly modulated by miRNAs, which are small non-coding RNAs that bind to the 3' untranslated region (3' UTR) of target mRNAs, leading to translational repression or mRNA degradation.[15][16][17] The miR-29 family (including miR-29a, miR-29b, and miR-29c) is a well-established negative regulator of Mcl-1.[15] In several cancers, downregulation of miR-29b correlates with an upregulation of Mcl-1 protein, contributing to apoptosis resistance.[15] Enforced expression of miR-29 has been shown to directly reduce Mcl-1 protein levels and sensitize cancer cells to apoptosis.[2][15] Other miRNAs, such as miR-193a, have also been implicated in Mcl-1 regulation.[18]

-

Alternative Splicing: The MCL1 gene can undergo alternative splicing to produce different isoforms. The primary, full-length isoform is the anti-apoptotic Mcl-1L (Long). A shorter isoform, Mcl-1S (Short), lacks the transmembrane domain and a BH domain, and functions as a pro-apoptotic protein, much like a BH3-only protein.[14] The balance between these opposing isoforms can influence the cellular commitment to apoptosis. Upregulation of Mcl-1S has been shown to cause cell-cycle perturbations.[19]

Translational Control

The synthesis of the Mcl-1 protein is highly sensitive to the overall translational activity within a cell.[3] As a protein with a short half-life, any alterations in its translation rate can lead to rapid changes in its cellular concentration. Cellular stresses such as UV radiation, ER stress, and osmotic pressure can trigger a global shutdown of protein synthesis, often through the phosphorylation of the eukaryotic initiation factor 2α (eIF2α).[3] This general suppression of translation leads to a rapid decrease in the levels of short-lived proteins like Mcl-1, which can contribute to sensitizing stressed cells to apoptosis.[3] The mTOR signaling pathway, a central regulator of cell growth and protein synthesis, also controls Mcl-1 translation, linking cellular bioenergetic status to survival signals.[5][20]

Post-Translational Regulation

The stability and function of the Mcl-1 protein are exquisitely controlled by a complex network of post-translational modifications (PTMs), with phosphorylation and ubiquitination playing the most prominent roles. These modifications allow for the rapid degradation of Mcl-1, which is often a prerequisite for apoptosis induction.

Phosphorylation

Mcl-1 contains a PEST domain rich in proline (P), glutamic acid (E), serine (S), and threonine (T) residues, which is a common feature of rapidly degraded proteins and houses multiple phosphorylation sites.[7][13][21] Phosphorylation can have opposing effects on Mcl-1 stability and function depending on the specific site and the cellular context.

-

Destabilizing Phosphorylation: Glycogen synthase kinase 3 (GSK3β) plays a crucial role in promoting Mcl-1 degradation. Phosphorylation of Mcl-1 at Thr163 (often by JNK or ERK) acts as a priming event for subsequent phosphorylation by GSK3β at Ser159 and Ser155.[6][14][21] This series of phosphorylation events creates a phosphodegron that is recognized by the SCFFBW7 E3 ubiquitin ligase, targeting Mcl-1 for proteasomal degradation.[2][14]

-

Stabilizing Phosphorylation: In some cellular contexts, phosphorylation can enhance Mcl-1 stability. For example, ERK-mediated phosphorylation at Thr163, without subsequent GSK3β action, has been reported to stabilize the protein.[14][21] Similarly, phosphorylation at Ser64 by kinases like CDK1/2 or JNK1 can enhance Mcl-1's anti-apoptotic function without altering its half-life.[6][21]

Ubiquitination and Deubiquitination

The primary mechanism for Mcl-1 turnover is through the ubiquitin-proteasome system (UPS).[21][22] The balance between the activities of E3 ubiquitin ligases (which attach ubiquitin chains) and deubiquitinases (DUBs, which remove them) is the ultimate determinant of Mcl-1 protein levels.

-

E3 Ubiquitin Ligases: Several E3 ligases have been identified that target Mcl-1 for degradation.[5]

-

Mule (Mcl-1 Ubiquitin Ligase E3)/HUWE1: Considered a primary mediator of Mcl-1 turnover under normal conditions.[14] Its interaction with Mcl-1 can be enhanced by the pro-apoptotic BH3-only protein Noxa.[6][21]

-

SCFFBW7 and SCFβ-TrCP: These cullin-RING ligase complexes recognize phosphorylated Mcl-1 (via GSK3β) and mediate its ubiquitination.[2][22][23]

-

TRIM17: Another E3 ligase that has been shown to target Mcl-1.[5][21]

-

-

Deubiquitinases (DUBs): The action of E3 ligases is countered by DUBs that remove ubiquitin chains, thereby rescuing Mcl-1 from degradation.

-

USP9X: This is a major deubiquitinase for Mcl-1.[14] USP9X removes K48-linked polyubiquitin chains from Mcl-1, leading to its stabilization.[21] High levels of USP9X have been correlated with elevated Mcl-1 expression and poor prognosis in cancers like multiple myeloma and colon adenocarcinoma.[3]

-

USP13: Also reported to stabilize Mcl-1 by counteracting its ubiquitination.[24]

-

Acetylation

Recent studies have identified acetylation as another critical PTM regulating Mcl-1. The acetyltransferase p300 can acetylate Mcl-1 at lysine 40 (K40), a modification that is reversed by the deacetylase SIRT3.[25][26] Mechanistically, K40 acetylation does not directly prevent ubiquitination but rather enhances the interaction between Mcl-1 and the deubiquitinase USP9X, leading to increased deubiquitination and subsequent stabilization of the Mcl-1 protein.[25][26]

Data Presentation: Summary of Mcl-1 Regulators

Table 1: Key Physicochemical and Regulatory Properties of Mcl-1

| Property | Description | Reference(s) |

| Protein Half-life | ~30-90 minutes in most cell types, highlighting its labile nature. | [5][8] |

| mRNA Half-life | ~2-3 hours, allowing for rapid changes in protein synthesis. | [3] |

| Primary Function | Anti-apoptotic; sequesters pro-apoptotic proteins BAX and BAK. | [1] |

| Subcellular Localization | Primarily outer mitochondrial membrane; also found in the ER and nucleus. | [1] |

Table 2: Post-Translational Modifications (PTMs) Regulating Mcl-1 Stability

| Modification | Site(s) | Key Enzyme(s) | Primary Outcome | Reference(s) |

| Phosphorylation | Ser155, Ser159, Thr163 | GSK3β, JNK, p38, CKII | Destabilization (promotes ubiquitination) | [6][14][21][22] |

| Phosphorylation | Thr163 | ERK | Stabilization (in some contexts) | [8][14] |

| Phosphorylation | Ser64 | CDK1/2, JNK1 | Enhanced anti-apoptotic function | [6][21] |

| Ubiquitination | Multiple Lysine residues | Mule, SCFFBW7, SCFβ-TrCP, TRIM17 | Proteasomal Degradation | [5][14][21][22] |

| Deubiquitination | - | USP9X, USP13 | Stabilization | [3][14][24] |

| Acetylation | Lys40 (K40) | p300 (acetyltransferase) | Stabilization (enhances USP9X interaction) | [25][26] |

| Deacetylation | Lys40 (K40) | SIRT3 (deacetylase) | Destabilization (counteracts p300 effect) | [25][26] |

Experimental Protocols & Workflows

Studying the complex regulation of Mcl-1 requires a variety of molecular biology techniques. Below are detailed methodologies for key experiments.

Protocol: Cycloheximide (CHX) Chase Assay for Mcl-1 Half-Life

This assay measures the rate of protein degradation by inhibiting new protein synthesis.

Objective: To determine the half-life of the Mcl-1 protein.

Methodology:

-

Cell Culture: Plate cells (e.g., HeLa, HCT116) at an appropriate density and grow to ~70-80% confluency.[26]

-

Treatment: Treat cells with cycloheximide (CHX), a protein synthesis inhibitor, at a final concentration of 10-100 µg/mL.[23][26]

-

Time Course Collection: Harvest cells at various time points after CHX addition (e.g., 0, 30, 60, 90, 120 minutes). The "0" time point serves as the baseline Mcl-1 level.

-

Lysis: Wash cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the total protein concentration of each lysate using a standard method (e.g., BCA assay).

-

Western Blotting:

-

Load equal amounts of total protein from each time point onto an SDS-PAGE gel.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Probe the membrane with a primary antibody specific for Mcl-1.

-

Probe with a loading control antibody (e.g., β-actin, GAPDH) to ensure equal loading.

-

Incubate with the appropriate HRP-conjugated secondary antibody.

-

Visualize bands using an enhanced chemiluminescence (ECL) substrate.

-

-

Densitometry Analysis: Quantify the band intensity for Mcl-1 at each time point using software like ImageJ. Normalize the Mcl-1 signal to the loading control signal for each lane.

-

Half-Life Calculation: Plot the normalized Mcl-1 intensity (as a percentage of the 0-minute time point) against time on a semi-logarithmic scale. The time at which the Mcl-1 level is reduced to 50% is the half-life.

Protocol: In Vivo Ubiquitination Assay

This assay is used to detect the polyubiquitination of a target protein within cells.

Objective: To determine if Mcl-1 is polyubiquitinated in response to a specific stimulus.

Methodology:

-

Cell Culture and Transfection:

-

Plate cells (e.g., HEK293T) and, if necessary, co-transfect with plasmids expressing HA-tagged Ubiquitin and FLAG-tagged Mcl-1.[27]

-

-

Stimulation & Inhibition: Apply the desired cellular stimulus. Crucially, treat cells with a proteasome inhibitor (e.g., MG132 at 10-20 µM) for 4-6 hours before harvesting. This prevents the degradation of ubiquitinated proteins, allowing them to accumulate.

-

Cell Lysis: Lyse cells under denaturing conditions (e.g., buffer containing 1% SDS) to disrupt protein-protein interactions. Boil the lysates to ensure complete denaturation.

-

Dilution & Immunoprecipitation (IP): Dilute the denatured lysates ~10-fold with a non-denaturing buffer (e.g., buffer without SDS, containing Triton X-100) to allow antibody binding. Immunoprecipitate the target protein (e.g., FLAG-Mcl-1) using an appropriate antibody (e.g., anti-FLAG antibody) coupled to agarose or magnetic beads.[27] Incubate overnight at 4°C.

-

Washing: Wash the beads extensively to remove non-specifically bound proteins.

-

Elution: Elute the immunoprecipitated proteins from the beads by boiling in SDS sample buffer.

-

Western Blotting:

-

Run the eluted samples on an SDS-PAGE gel.

-

Transfer to a membrane and probe with an antibody against the ubiquitin tag (e.g., anti-HA antibody).

-

A high-molecular-weight smear or ladder pattern indicates polyubiquitination.

-

The membrane can be stripped and re-probed with the target protein antibody (anti-FLAG or anti-Mcl-1) to confirm successful immunoprecipitation.

-

Implications for Drug Development

The central role of Mcl-1 in promoting cancer cell survival and resistance makes it a compelling therapeutic target.[1][6]

-

Direct Mcl-1 Inhibition: Several small-molecule inhibitors that directly bind to the BH3-binding groove of Mcl-1 have been developed and are in various stages of clinical development (e.g., AMG-176, AZD5991).[2][9][11][24] These agents aim to disrupt the Mcl-1:BAK/BAX interaction, thereby unleashing apoptosis.[2] A challenge with these inhibitors is the potential for on-target toxicity in healthy tissues that rely on Mcl-1 for survival, such as cardiomyocytes and hematopoietic stem cells.[10][28]

-

Indirect Targeting Strategies: Given the complex regulation of Mcl-1, indirect strategies offer promising alternative or complementary therapeutic avenues.

-

Targeting Mcl-1 Stability: Developing drugs that inhibit Mcl-1-stabilizing enzymes (like the deubiquitinase USP9X) or that enhance the activity of E3 ligases (like FBW7) could effectively reduce Mcl-1 levels.[14][22][25]

-

Transcriptional/Translational Inhibition: Inhibitors of key signaling pathways that drive Mcl-1 expression, such as PI3K, MEK, or CDK inhibitors, can also lower Mcl-1 levels.[28]

-

PROTACs: Proteolysis-targeting chimeras (PROTACs) are an emerging technology designed to selectively hijack the cell's ubiquitin-proteasome system to induce the degradation of a target protein. Mcl-1-targeting PROTACs could offer a more potent and selective way to eliminate the protein compared to simple inhibition.[28]

-

Conclusion

The expression and function of Mcl-1 are governed by an exceptionally intricate and multi-layered regulatory network. From the rapid induction of its gene by survival signals to the finely tuned control of its protein stability by a dynamic interplay of phosphorylation, ubiquitination, and acetylation, every step is precisely controlled. This complexity underscores Mcl-1's role as a master regulator of apoptosis. For researchers and drug developers, a deep, technical understanding of these regulatory mechanisms is not merely academic; it is the foundation for designing rational, effective, and safer therapeutic strategies to overcome Mcl-1-mediated resistance in cancer.

References

- 1. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Targeting MCL-1 protein to treat cancer: opportunities and challenges [frontiersin.org]

- 3. Saga of Mcl-1: regulation from transcription to degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Saga of Mcl-1: regulation from transcription to degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Physiological Functions of Mcl-1: Insights From Genetic Mouse Models [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Myeloid cell leukemia 1 (MCL-1), an unexpected modulator of protein kinase signaling during invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Decoding the mechanism behind MCL-1 inhibitors: A pathway to understanding MCL-1 protein stability - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Understanding Mcl-1 Inhibitors and Methods to Keep Abreast of Their Recent Developments [synapse.patsnap.com]

- 12. researchgate.net [researchgate.net]

- 13. The Antiapoptotic Gene mcl-1 Is Up-Regulated by the Phosphatidylinositol 3-Kinase/Akt Signaling Pathway through a Transcription Factor Complex Containing CREB - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Targeting Mcl-1 for the therapy of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mir-29 Regulates Mcl-1 Protein Expression and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Extensive post-transcriptional regulation of microRNAs and its implications for cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. biorxiv.org [biorxiv.org]

- 18. researchgate.net [researchgate.net]

- 19. Upregulation of Mcl-1S Causes Cell-Cycle Perturbations and DNA Damage Accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Mcl-1 downregulation leads to the heightened sensitivity exhibited by BCR-ABL positive ALL to induction of energy and ER-stress - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Mcl-1 Ubiquitination: Unique Regulation of an Essential Survival Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Ubiquitination and deubiquitination of MCL1 in cancer: deciphering chemoresistance mechanisms and providing potential therapeutic options - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. aacrjournals.org [aacrjournals.org]

- 25. Interplay between protein acetylation and ubiquitination controls MCL1 protein stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Mechanisms of MCL-1 protein stability induced by MCL-1 antagonists in B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 28. kuickresearch.com [kuickresearch.com]

The Dual Role of Mcl-1: A Lynchpin in Mitochondrial Homeostasis and a Prime Target in Oncology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals